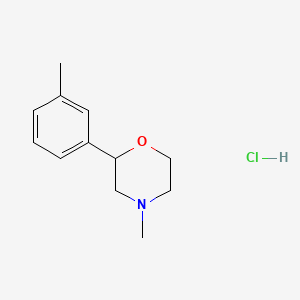
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride is a chemical compound that belongs to the class of phenylmorpholine derivatives This compound is known for its unique structural features, which include a morpholine ring substituted with a methyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-methylphenyl)morpholine hydrochloride typically involves the reaction of 3-methylphenylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The final product is obtained by treating the morpholine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(3-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine transporters, leading to the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This interaction results in various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Phenmetrazine: A stimulant with a similar phenylmorpholine structure.
3-Fluorophenmetrazine: Another phenylmorpholine derivative with stimulant properties.
4-Methylphenmetrazine: A closely related compound with similar chemical and biological properties.
Uniqueness: 4-Methyl-2-(3-methylphenyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with monoamine transporters with some preference for serotonin release sets it apart from other similar compounds.
Properties
CAS No. |
97631-06-6 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-3-5-11(8-10)12-9-13(2)6-7-14-12;/h3-5,8,12H,6-7,9H2,1-2H3;1H |
InChI Key |
FRBXZVCTWZHCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCO2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


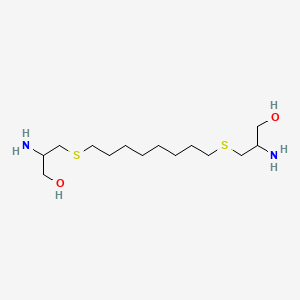

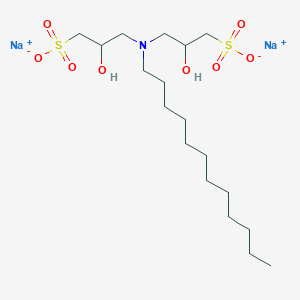
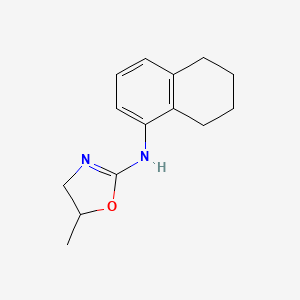
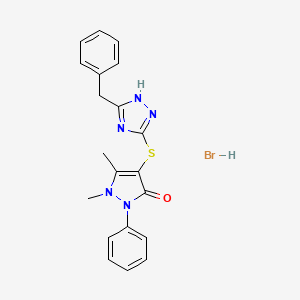
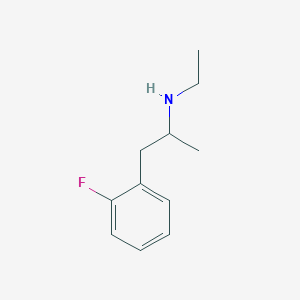

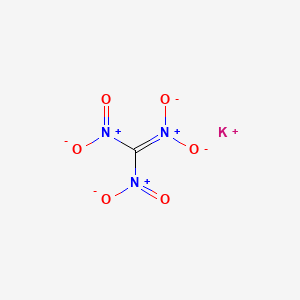

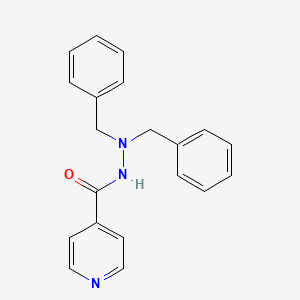
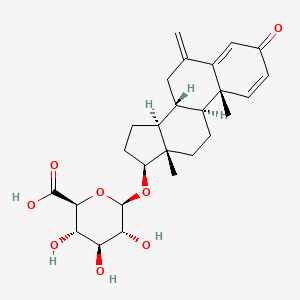
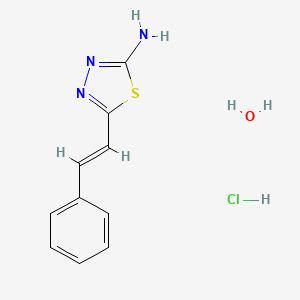
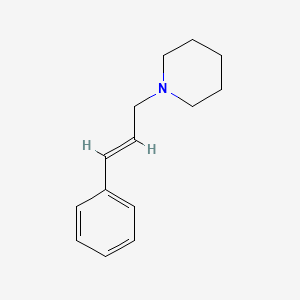
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
